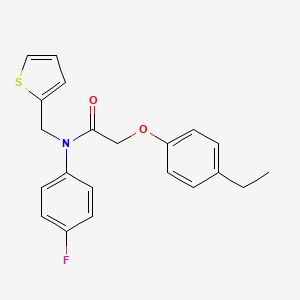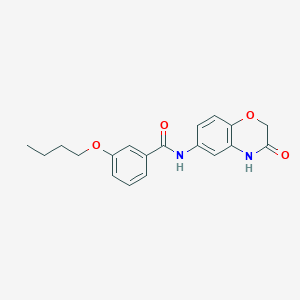![molecular formula C20H17ClN4O5 B11344514 3-(4-chlorophenyl)-2,6-dihydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidin-4(3H)-one](/img/structure/B11344514.png)
3-(4-chlorophenyl)-2,6-dihydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the desired compound . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for temperature and pressure control, as well as advanced purification techniques, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of oxygen-containing groups. Substitution reactions can introduce new functional groups, such as alkyl or aryl groups, enhancing the compound’s properties.
Scientific Research Applications
3-(4-CHLOROPHENYL)-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and exhibit anticancer activity.
Thiazolopyrimidine Derivatives: These compounds have a similar core structure and are known for their pharmacological activities.
Uniqueness
3-(4-CHLOROPHENYL)-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C20H17ClN4O5 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17ClN4O5/c1-30-16-7-2-10(8-15(16)26)13-9-14(24-23-13)17-18(27)22-20(29)25(19(17)28)12-5-3-11(21)4-6-12/h2-8,13,23,26,28H,9H2,1H3,(H,22,27,29) |
InChI Key |
BAAMBBHXBHYPJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,6-trimethyl-1-benzofuran-2-yl)methanone](/img/structure/B11344433.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3-chlorophenoxy)ethanone](/img/structure/B11344437.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11344453.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11344473.png)
![2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide](/img/structure/B11344475.png)

![2-[(2,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B11344485.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11344490.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11344496.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11344515.png)
![N-(3-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344526.png)

